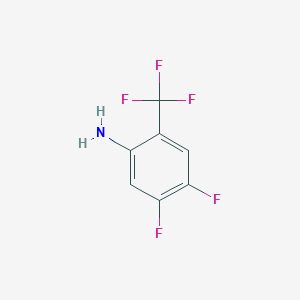

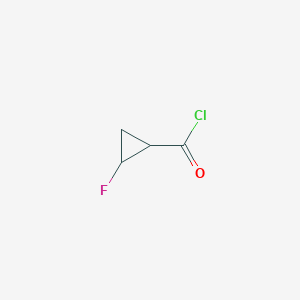

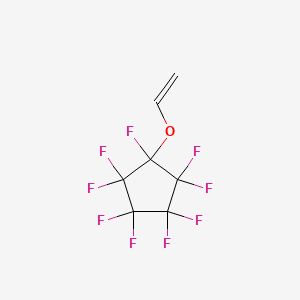

![molecular formula C9H9N3O4S B6325801 Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester CAS No. 857653-95-3](/img/structure/B6325801.png)

Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester

Descripción general

Descripción

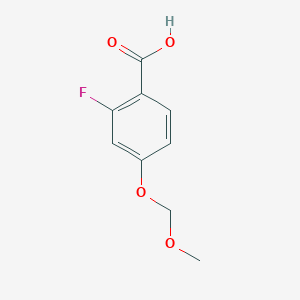

“Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester” is a chemical compound with the molecular formula C9H9N3O4S . It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including the compound , typically involves the reaction of amidoximes with carboxylic acids or their derivatives . The synthesized compounds are confirmed by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester” consists of a 1,2,4-oxadiazole ring attached to a pyridine ring via a methanesulfonic ester linkage . The 1,2,4-oxadiazole ring is a significant class of aromatic heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the substituents present in the molecule . These reactions often involve the formation or breaking of the oxadiazole ring .Mecanismo De Acción

Target of Action

Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester is a derivative of 1,3,4-oxadiazole Similar compounds have shown promising antibacterial and antifungal properties .

Mode of Action

It is known that many 1,3,4-oxadiazole derivatives exhibit a wide range of biological activities

Biochemical Pathways

1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities

Result of Action

Similar compounds have shown promising antibacterial and antifungal properties

Action Environment

It is known that the synthesis of 1,2,4-oxadiazole derivatives can be achieved at ambient temperature This suggests that the compound may be stable under normal environmental conditions

Propiedades

IUPAC Name |

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S/c1-17(13,14)15-6-8-11-9(12-16-8)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCDQAKENWVFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=NC(=NO1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.